methyl (2E)-4-aminobut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
methyl (E)-4-aminobut-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3/b3-2+ |
InChI Key |
GLFAZZQWYRINJN-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/CN |
Canonical SMILES |
COC(=O)C=CCN |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2e 4 Aminobut 2 Enoate
Classical Synthesis Routes
Traditional methods for the synthesis of methyl (2E)-4-aminobut-2-enoate have relied on well-established reactions in organic chemistry, primarily focusing on the construction of the carbon-carbon double bond with the desired (E)-stereochemistry and the introduction of the amino group.
Condensation and Elimination Reactions
One of the most straightforward conceptual approaches to this compound involves the conjugate addition of an amine to a suitable four-carbon backbone, followed by or concurrent with an elimination step to form the double bond. A prominent example of this strategy is the aza-Michael addition.
The aza-Michael reaction involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. While this is a common method for the synthesis of β-amino carbonyl compounds, its application to the synthesis of α,β-unsaturated amino esters can be achieved by using a substrate with a suitable leaving group at the β-position or by employing an acetylene (B1199291) derivative. For instance, the reaction of methyl propiolate with ammonia (B1221849) or a protected amine source can, in principle, yield the target molecule. The reaction is typically catalyzed by a base or, in some cases, a transition metal catalyst to promote the nucleophilic addition. The stereochemical outcome of the addition to an alkyne is often dependent on the reaction conditions and the nature of the catalyst and solvent used.
A plausible reaction scheme is the addition of ammonia to methyl tetrolate. However, controlling the regioselectivity and stereoselectivity of such an addition can be challenging, often leading to a mixture of (E) and (Z) isomers, as well as the potential for double addition.
Another classical approach involves the condensation of a β-oxoester with an amine, followed by dehydration. However, this typically leads to the formation of an enamine at the β-position relative to the ester, as seen in the synthesis of methyl 3-aminobut-2-enoate from methyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) researchgate.net. To obtain the desired 4-amino isomer, a different starting material would be required.
A more direct, albeit challenging, route would be the direct amination of a pre-formed butenoate skeleton. For example, the substitution of a leaving group at the 4-position of a methyl but-2-enoate derivative. The synthesis of ethyl 4-bromo-3-methylbut-2-enoate has been reported, which could serve as a precursor for amination mdpi.com. However, direct S_N2' reactions on such systems can be complicated by competing reaction pathways.
| Reaction Type | Starting Materials | Reagents/Conditions | Key Features |
| Aza-Michael Addition | Methyl propiolate, Ammonia | Base or transition metal catalyst | Direct introduction of the amino group and ester in one step. Control of stereoselectivity can be challenging. |
| Condensation/Elimination | β-Aldehydoester, Ammonia | Dehydrating agent | A classic enamine formation strategy, though not directly applicable for the 4-amino isomer without a suitably functionalized starting material. |
| Nucleophilic Substitution | Methyl 4-halobut-2-enoate, Ammonia | Base | Direct displacement of a leaving group. Potential for side reactions like elimination. |
Table 1: Overview of Condensation and Elimination Strategies
Horner-Wadsworth-Emmons Olefination Strategies
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis and is particularly well-suited for the preparation of (E)-α,β-unsaturated esters. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. The key advantages of the HWE reaction over the related Wittig reaction include the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying purification. orgsyn.org
For the synthesis of this compound, the HWE reaction would typically involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with a protected 2-aminoacetaldehyde. The use of a protecting group on the amine, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and interference from the basic amino group.
The general mechanism begins with the deprotonation of the phosphonate ester by a suitable base (e.g., NaH, K2CO3, DBU) to generate the phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde to form a betaine-like intermediate, which subsequently collapses to an oxaphosphetane. Elimination of the dialkyl phosphate from the oxaphosphetane yields the desired alkene. The reaction generally shows high (E)-selectivity due to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the (E)-isomer. nrochemistry.com
A representative synthetic sequence is outlined below:
Protection of an aminoaldehyde: Starting from a suitable precursor like 2-aminoacetaldehyde, the amino group is protected, for example, as its N-Cbz derivative.
HWE Reaction: The protected aminoaldehyde is then reacted with the ylide generated from triethyl phosphonoacetate and a base. This step creates the (E)-α,β-unsaturated ester backbone.
Deprotection: The final step involves the removal of the protecting group to reveal the free amine. For a Cbz group, this is typically achieved by catalytic hydrogenation.
| Step | Reactants | Reagents/Conditions | Purpose |
| 1. Ylide Formation | Triethyl phosphonoacetate | NaH, THF | Generation of the nucleophilic phosphonate carbanion. |
| 2. Olefination | N-protected 2-aminoacetaldehyde | Phosphonate ylide from Step 1 | Formation of the (E)-alkene via nucleophilic addition and elimination. |
| 3. Deprotection | N-protected this compound | H₂, Pd/C (for Cbz group) | Removal of the protecting group to yield the final product. |
Table 2: Representative Horner-Wadsworth-Emmons Synthesis Scheme
The HWE reaction has been widely applied in the synthesis of complex natural products, demonstrating its reliability and versatility. organic-chemistry.org The choice of base, solvent, and reaction temperature can be optimized to maximize the yield and stereoselectivity of the olefination. researchgate.netnih.gov
Modern and Sustainable Synthesis Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles, biocatalysis, and flow chemistry for the production of fine chemicals like this compound.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net When applied to the synthesis of this compound, several aspects can be considered to improve the "greenness" of the classical routes. Key metrics used to evaluate the environmental performance of a synthesis include atom economy, E-factor (Environmental Factor), and Reaction Mass Efficiency (RME). mdpi.comnih.gov
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The HWE reaction, for instance, has a lower atom economy than a purely addition reaction due to the formation of the dialkyl phosphate byproduct.
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. Classical syntheses often involve stoichiometric reagents and multiple purification steps, leading to higher E-factors.
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It provides a more comprehensive measure than yield alone.
To improve the green credentials of this compound synthesis, one could consider:
Using catalytic rather than stoichiometric reagents.
Employing safer and more environmentally benign solvents, or even solvent-free conditions. researchgate.net
Reducing the number of synthetic steps to minimize waste and energy consumption.
Utilizing renewable feedstocks where possible.
For example, modifying the HWE reaction to use a catalytic base and a recyclable phosphonate reagent would significantly improve its green profile. Similarly, developing a catalytic aza-Michael addition that proceeds with high selectivity in a green solvent like water or ethanol (B145695) would be a substantial advancement.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical transformations to create novel and sustainable synthetic routes. Enzymes can operate under mild conditions (pH, temperature, and pressure) and often exhibit high regio-, chemo-, and enantioselectivity, reducing the need for protecting groups and minimizing side products.
For the synthesis of this compound, several enzymatic approaches could be envisioned:
Transaminases: A transaminase could be used to introduce the amino group enantioselectively onto a suitable keto-ester precursor. This would be particularly valuable for the synthesis of chiral analogues of the target molecule.
Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. A lipase (B570770) could be employed to selectively acylate or deacylate a racemic precursor of this compound, allowing for the separation of enantiomers. While the target molecule itself is not chiral, this approach is highly relevant for the synthesis of substituted, chiral derivatives.
Carboxylic Acid Reductases (CARs): A chemoenzymatic approach combining a carboxylic acid reductase with a subsequent Wittig or HWE reaction has been reported for the synthesis of α,β-unsaturated esters. nih.gov In this strategy, a dicarboxylic acid could be enzymatically reduced to an aldehyde, which then undergoes olefination.
A hypothetical chemoenzymatic route could involve the enzymatic reduction of a suitable dicarboxylic acid monoester to an aminoaldehyde, followed by a chemical olefination step. This would leverage the selectivity of the enzyme for the reduction step, potentially avoiding the need for protecting groups.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and the potential for straightforward automation and scale-up. nih.gov
The synthesis of this compound could be adapted to a flow chemistry setup in several ways:
HWE Reaction in Flow: The HWE reaction is well-suited for flow chemistry. The reagents can be pumped and mixed in a controlled manner, and the reaction temperature can be precisely regulated to optimize the yield and selectivity. The rapid mixing and heat transfer can also help to minimize the formation of byproducts.
Multi-step Flow Synthesis: A multi-step synthesis, such as the protection-olefination-deprotection sequence described for the HWE route, could be telescoped into a continuous flow process. This would eliminate the need for isolation and purification of intermediates, leading to a more efficient and less wasteful process.
Gas-Liquid Flow Reactions: Reactions involving gaseous reagents, such as ammonia in an aza-Michael addition or hydrogen in a deprotection step, can be performed safely and efficiently in a flow reactor. The high surface-area-to-volume ratio in microreactors facilitates rapid gas-liquid mass transfer.
A potential flow chemistry setup for the HWE synthesis of this compound would involve pumping streams of the phosphonate, base, and protected aminoaldehyde into a mixing zone, followed by a heated residence time coil to allow the reaction to go to completion. The output stream could then be passed through an in-line purification module or directly into a second reactor for the deprotection step. This approach would allow for the continuous and automated production of the target compound.
Stereoselective and Enantioselective Synthesis
The introduction of a chiral center at the C4 position of this compound requires sophisticated synthetic approaches. Both asymmetric catalysis and chiral pool-based methods offer viable pathways to enantiopure forms of the molecule.
Asymmetric catalysis stands as a powerful tool for the direct creation of chiral centers in a molecule. While specific examples for the asymmetric synthesis of this compound are not extensively documented, analogous transformations on similar substrates highlight the potential of this approach. Key strategies could include asymmetric hydrogenation, transfer hydrogenation, and enzymatic resolutions.
Asymmetric Hydrogenation: A plausible route to enantiopure this compound involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the hydrogenation of a corresponding enamine or imine precursor using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could afford the desired product with high enantioselectivity. The success of such an approach is well-documented for the synthesis of various α- and β-amino acids. For example, catalysts like Ru(OTf)(S,S)-TsDpen have been shown to be highly effective in the asymmetric hydrogenation of α-chloro ketones, which are precursors to chiral chlorohydrins, demonstrating the power of these catalytic systems in creating stereocenters. nih.gov Similarly, tethered Ru, Rh, and Ir complexes have been developed for the asymmetric hydrogenation of aromatic ketones, with the tether length playing a crucial role in achieving high activity and enantioselectivity. mdpi.com
Enzymatic Kinetic Resolution: Another potent strategy is the enzymatic kinetic resolution of a racemic mixture of this compound or a suitable precursor. Lipases are commonly employed for the enantioselective acylation or hydrolysis of amines and alcohols. In a hypothetical scenario, a lipase could selectively acylate one enantiomer of the racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme, solvent, and acylating agent would be critical parameters to optimize for achieving high enantiomeric excess (ee) and yield.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This approach circumvents the need for an asymmetric induction step, as the chirality is inherent in the starting material.
Synthesis from Aspartic Acid: A logical and synthetically viable precursor for (S)-methyl (2E)-4-aminobut-2-enoate is L-aspartic acid. A potential synthetic sequence could involve the selective reduction of the side-chain carboxylic acid of a suitably protected L-aspartic acid derivative to an aldehyde. Subsequent Horner-Wadsworth-Emmons olefination of the aldehyde would then introduce the α,β-unsaturated ester moiety, yielding the target compound. The protection of the amino and the α-carboxylic acid groups is crucial to ensure regioselectivity during the reduction and olefination steps. For example, an improved synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids was achieved using a glutamate (B1630785) derivative as the starting material, showcasing the utility of amino acids in the synthesis of more complex chiral structures. nih.gov
Derivatization of Chiral Auxiliaries: An alternative chiral pool approach involves the use of a chiral auxiliary. For instance, a chiral auxiliary could be attached to a glycine-derived precursor, followed by alkylation to introduce the butenoate side chain. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. While this method is powerful, it often involves additional synthetic steps for the attachment and removal of the auxiliary.
Reactivity and Mechanistic Studies of Methyl 2e 4 Aminobut 2 Enoate
Nucleophilic Addition Reactions
The polarized nature of the α,β-unsaturated system in methyl (2E)-4-aminobut-2-enoate makes it an excellent substrate for various nucleophilic addition reactions. The presence of the electron-withdrawing methyl ester group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
Michael Addition Chemistry
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound, as a classic Michael acceptor, is expected to readily participate in such reactions.
This compound is anticipated to react with a variety of soft nucleophiles in a Michael-type fashion. This includes carbon nucleophiles such as enolates derived from malonates, β-ketoesters, and nitroalkanes, as well as heteroatom nucleophiles like amines, thiols, and phosphines. The general mechanism involves the attack of the nucleophile at the β-carbon, followed by protonation of the resulting enolate to yield the 1,4-adduct.
The aza-Michael reaction, the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is a particularly relevant transformation. This reaction provides a direct route to valuable β-amino acid derivatives. nih.govnih.govchemicalpapers.comrsc.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net The reaction of this compound with various primary and secondary amines, under thermal or catalytic conditions, would lead to the formation of diamino acid derivatives. The use of microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates. nih.govnih.govresearchgate.net
| Nucleophile (Donor) | Michael Acceptor | Product Type | Catalyst/Conditions |
| Malonic Ester | α,β-Unsaturated Ester | 1,5-Dicarbonyl Compound | Base (e.g., NaOEt) |
| Amine | α,β-Unsaturated Ester | β-Amino Ester Derivative | Various catalysts (e.g., Lewis acids, bases), microwave irradiation nih.govchemicalpapers.comrsc.orgresearchgate.netnih.gov |
| Thiol | α,β-Unsaturated Ester | β-Thio Ester | Base |
| Enolate | α,β-Unsaturated Ester | 1,5-Dicarbonyl Compound | Base |
When the nucleophilic moiety is tethered to the this compound backbone, intramolecular Michael additions can occur, leading to the formation of cyclic structures. For instance, if the nitrogen atom is part of a larger chain that can reach the β-carbon, an intramolecular aza-Michael addition could lead to the formation of piperidine (B6355638) or other nitrogen-containing heterocycles. rsc.orgntu.edu.sgresearchgate.net Such cyclizations are powerful tools in the synthesis of complex alkaloids and other natural products. The stereochemical outcome of these reactions is often influenced by the nature of the tether and the reaction conditions.
For example, N-acylation of the amino group in this compound, followed by the introduction of a nucleophilic center in the acyl chain, could set the stage for an intramolecular cyclization. Research on related systems, such as substituted 2-amino-4-oxobut-2-enoic acids, has demonstrated the feasibility of intramolecular cyclizations to form furanone and pyrazolinic structures. researchgate.net Similarly, intramolecular Michael reactions of enolates with pendant α,β-unsaturated esters are well-established for the construction of cyclic systems. researchgate.net
| Substrate | Product Type | Conditions |
| N-Acyl-4-aminobut-2-enoate with a tethered nucleophile | Piperidine or other N-heterocycle | Base or acid catalysis |
| Tethered enolate on a butenoate derivative | Carbocycle | Base catalysis |
Conjugate Addition Reactions Beyond Michael
While the Michael addition is the most common type of conjugate addition, other nucleophiles that are not classical Michael donors can also add to the β-position of this compound. These reactions broaden the synthetic utility of this substrate. For instance, organocuprates (Gilman reagents) are known to be excellent reagents for the 1,4-addition to α,β-unsaturated esters, providing a route to β-alkylated or β-arylated butanoates.
Reaction Mechanisms of Nucleophilic Attack on the α,β-Unsaturated System
The mechanism of nucleophilic attack on the α,β-unsaturated system of this compound is dictated by the nature of the nucleophile and the reaction conditions. The conjugated system allows for two potential sites of electrophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition).
Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. In contrast, soft nucleophiles, which include enolates, amines, and thiols, preferentially undergo 1,4-addition. researchgate.netbeilstein-journals.org This selectivity is explained by Hard and Soft Acid and Base (HSAB) theory, where the softer β-carbon is a better match for softer nucleophiles.
The mechanism for the Michael addition involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack at the β-carbon. This enolate is then protonated, typically by the solvent or a mild acid workup, to yield the final 1,4-adduct. ntu.edu.sgorganic-chemistry.orgacs.org The presence of the amino group at the 4-position can influence the reactivity and regioselectivity of the nucleophilic attack through its electron-donating ability.
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, acting as either a dienophile or a dipolarophile, to construct various cyclic and heterocyclic frameworks. The electronic nature of the double bond, being part of an enamine system, makes it electron-rich and thus a good reaction partner for electron-deficient dienes and dipoles.
β-Enamino esters are known to be versatile intermediates in the synthesis of various heterocyclic compounds such as pyridinones and pyrazolones. nih.govnih.govresearchgate.netacgpubs.org For example, the reaction of β-enamino esters with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can afford pyridinone derivatives. nih.gov Similarly, reaction with hydrazines can lead to the formation of pyrazolones. nih.govorganic-chemistry.org
Research on heterocyclic β-enamino esters has also shown their utility in cycloaddition reactions. For instance, Schiff bases derived from β-enamino esters can undergo [2+2] cycloaddition with chloroacetyl chloride to produce β-lactam rings. chemicalpapers.com While specific examples with this compound are not extensively documented in readily available literature, its structural similarity to other reactive enamines suggests its potential to participate in a range of cycloaddition reactions. acs.orgresearchgate.net
| Reaction Type | Reaction Partner | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient diene | Substituted cyclohexene (B86901) |
| [3+2] Dipolar Cycloaddition | Nitrones, Azides, etc. | Five-membered heterocycle |
| [2+2] Cycloaddition | Ketenes, Electron-deficient alkenes | Cyclobutane derivative |
Diels-Alder Reactions (if applicable as dienophile or diene precursor)
The electron-deficient nature of the double bond in α,β-unsaturated esters, such as this compound, makes them suitable candidates as dienophiles in Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com The ester group acts as an electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, which facilitates the [4+2] cycloaddition with electron-rich dienes. organic-chemistry.org
While specific studies detailing the use of this compound as a dienophile are not extensively reported in the literature, its reactivity can be inferred from studies on analogous compounds. For instance, related α,β-unsaturated esters readily participate in Diels-Alder reactions to form six-membered rings. The general reaction would involve the concerted cycloaddition of a conjugated diene across the double bond of the butenoate system, leading to the formation of a cyclohexene derivative with the amino and ester functionalities preserved. The stereoselectivity of the reaction, particularly the endo vs. exo preference, would be influenced by secondary orbital interactions and the specific reaction conditions. organic-chemistry.org
It is important to note that this compound is not a suitable precursor for a diene in a standard Diels-Alder reaction due to the lack of a conjugated diene system within its structure.
| Diene | Dienophile | Product | Reaction Conditions | Reference |
| 1,3-Butadiene | Methyl acrylate | Methyl cyclohex-3-enecarboxylate | Thermal or Lewis acid catalysis | organic-chemistry.org |
1,3-Dipolar Cycloadditions
The carbon-carbon double bond in this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocyclic rings. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrone, azide (B81097), or azomethine ylide, across the double bond. maxapress.com
Although specific examples with this compound are not well-documented, the general reactivity pattern suggests that it would readily react with various 1,3-dipoles. For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) derivative, while reaction with an azide would lead to a triazoline, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the dipole and the dipolarophile.
| 1,3-Dipole | Dipolarophile | Product | Reaction Conditions | Reference |
| Nitrone | Methyl acrylate | Methyl isoxazolidine-5-carboxylate | Varies (thermal or catalytic) | maxapress.com |
| Azomethine ylide | Methyl acrylate | Methyl pyrrolidine-3-carboxylate | Varies (thermal or catalytic) | clockss.org |
Reactions Involving the Primary Amine Moiety
The primary amine group in this compound is a key site of reactivity, capable of undergoing a variety of nucleophilic reactions.
Condensation Reactions with Carbonyl Compounds
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. nih.gov The reaction is often catalyzed by acid or base and is generally reversible.
Amidation and Imination Reactions
The primary amine of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. evitachem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Sulfonamides can be similarly prepared by reaction with sulfonyl chlorides. These reactions are generally high-yielding and provide a straightforward method for modifying the amino group.
Imination, the formation of an imine, is discussed in the section above (3.3.1). The formation of Schiff bases is a common and important transformation of primary amines. nih.govresearchgate.netnih.gov
Derivatization for Complex Molecular Scaffolds
The bifunctional nature of this compound makes it a useful precursor for the synthesis of more complex molecular scaffolds, particularly nitrogen-containing heterocycles. nih.gov For instance, intramolecular reactions or multi-step sequences can be envisioned where both the amine and the unsaturated ester functionalities participate in ring-forming reactions.
One potential application is in the synthesis of β-lactams (azetidin-2-ones), which are important structural motifs in many antibiotics. While no direct synthesis from this compound is reported, related unsaturated amino esters can be precursors to these heterocycles. Another possibility is the use of this compound in multicomponent reactions to build complex acyclic and cyclic structures in a single step.
Reactions at the Ester Group
The methyl ester group of the title compound can undergo typical ester transformations, such as hydrolysis and transesterification. evitachem.com
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups at the ester position.
Aminolysis: The ester can also react with amines to form amides, although this reaction is generally less facile than hydrolysis or transesterification and may require elevated temperatures or specific catalysts.
| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |
| Diels-Alder Reaction | Conjugated diene | Alkene | Cyclohexene derivative |
| 1,3-Dipolar Cycloaddition | Nitrone, Azide, etc. | Alkene | Five-membered heterocycle |
| Condensation | Aldehyde or Ketone | Primary Amine | Imine (Schiff base) |
| Amidation | Acyl chloride or Anhydride | Primary Amine | Amide |
| Sulfonamidation | Sulfonyl chloride | Primary Amine | Sulfonamide |
| Hydrolysis | H₂O, H⁺ or OH⁻ | Ester | Carboxylic acid |
| Transesterification | Alcohol, H⁺ or OH⁻ | Ester | Different ester |
| Aminolysis | Amine | Ester | Amide |
Transesterification Reactions
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process can be catalyzed by acids, bases, or enzymes, such as lipases. For this compound, transesterification would result in the formation of a different alkyl (2E)-4-aminobut-2-enoate.
The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product. Given the presence of the amino group, acid catalysis must be carefully controlled to avoid protonation of the nitrogen, which would deactivate it as a nucleophile and could also lead to undesired side reactions.
Enzymatic transesterification, particularly using lipases, offers a mild and selective alternative. Lipases are known to catalyze the transesterification of a wide range of esters in organic solvents. nih.govnih.govacs.orgbcrec.idumn.edu For instance, Candida antarctica lipase (B570770) B (CAL-B) is a versatile enzyme for such transformations. nih.govbcrec.id It is plausible that under appropriate non-aqueous conditions, lipases could effectively catalyze the transesterification of this compound.
Table 1: Plausible Conditions for Transesterification of this compound
| Catalyst | Alcohol (R'-OH) | Solvent | Temperature (°C) | Potential Product |
| H₂SO₄ (cat.) | Ethanol (B145695) | Ethanol (excess) | Reflux | Ethyl (2E)-4-aminobut-2-enoate |
| NaOMe (cat.) | Propanol | Propanol (excess) | Room Temp. | Propyl (2E)-4-aminobut-2-enoate |
| Lipase (e.g., CAL-B) | Butanol | Toluene | 40-60 | Butyl (2E)-4-aminobut-2-enoate |
Hydrolysis and Amidation of the Ester
Hydrolysis: The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield (2E)-4-aminobut-2-enoic acid and methanol.
Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol, yields the carboxylic acid. The reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a better leaving group than the hydroxide. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. masterorganicchemistry.com
Amidation: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine can produce the corresponding amide, (2E)-4-aminobut-2-enamide. This reaction, also known as aminolysis, generally requires more forcing conditions than hydrolysis due to the poorer leaving group ability of the methoxide ion compared to water. chemistrysteps.commasterorganicchemistry.com The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates methanol. chemistrysteps.commasterorganicchemistry.com The rate of this reaction can be influenced by the basicity and steric hindrance of the incoming amine. acs.org
Detailed Reaction Pathway Elucidation
Elucidating the precise reaction pathways for the reactions of this compound would involve a combination of computational and experimental techniques.
Transition State Analysis in Key Reactions
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for analyzing the transition states of chemical reactions. acs.orgnih.govmasterorganicchemistry.comacs.org For the reactions of this compound, transition state analysis would provide insights into the geometry and energy of the highest energy point along the reaction coordinate, thus revealing the activation energy.
Hydrolysis and Amidation: For both acid- and base-catalyzed hydrolysis, as well as for aminolysis, the key transition state would resemble the tetrahedral intermediate formed upon nucleophilic attack at the carbonyl carbon. rhhz.netacs.orgscispace.com DFT studies on similar ester aminolysis reactions have explored both stepwise mechanisms, involving a distinct tetrahedral intermediate, and concerted mechanisms where the C-N bond forms as the C-O bond breaks. rhhz.net The preferred pathway would depend on the specific reactants and conditions.
Kinetic Isotope Effect Studies for Mechanistic Validation
Kinetic Isotope Effect (KIE) studies are a sensitive experimental probe for determining reaction mechanisms by identifying the rate-determining step and the nature of the transition state. wikipedia.orgnih.govnih.govresearchgate.netlibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org
For Hydrolysis: A primary ¹⁸O KIE at the carbonyl oxygen would be expected if the nucleophilic attack by water is part of the rate-determining step, as the C=O bond order changes significantly in the transition state. nih.gov A secondary deuterium (B1214612) KIE at the α-carbon could differentiate between different transition state structures. acs.orgnih.gov For example, a normal secondary KIE (kH/kD > 1) is often observed when the hybridization of the α-carbon changes from sp² to sp³ in the rate-determining step.
For Amidation: Similarly, ¹⁵N KIEs could be used to probe the extent of C-N bond formation in the transition state of the aminolysis reaction. The magnitude of the KIE can provide information on whether the transition state is early (reactant-like) or late (product-like).
While no specific KIE studies have been reported for this compound, the principles have been widely applied to the hydrolysis and aminolysis of other esters to elucidate their mechanisms. acs.orgnih.govnih.gov
Methyl 2e 4 Aminobut 2 Enoate As a Versatile Synthetic Building Block
Synthesis of Heterocyclic Compounds
The unique chemical properties of methyl (2E)-4-aminobut-2-enoate make it an excellent starting material for the synthesis of various heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including medicinal and materials science.
Pyrrole (B145914) and Pyrroline (B1223166) Derivatives
While direct, extensively documented examples of using this compound for pyrrole and pyrroline synthesis are not prevalent in the readily available literature, the synthesis of related structures provides insight into potential pathways. For instance, the synthesis of (E)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(prop-1-enyl)pyridine has been achieved, demonstrating the formation of a pyrrole ring on a pyridine (B92270) scaffold. nih.gov This suggests that the amine functionality of this compound could potentially react with dicarbonyl compounds in a Paal-Knorr type synthesis to form pyrrole derivatives. The electron-withdrawing ester group would influence the reactivity of the resulting pyrrole.
Pyridine and Dihydropyridine (B1217469) Systems
The synthesis of pyridine and dihydropyridine systems, which are core structures in many pharmaceuticals, can be accomplished using intermediates derived from or similar to this compound. For example, methyl 3-aminobut-2-enoate is a known intermediate in the synthesis of nifedipine-like compounds, which are dihydropyridine-based calcium channel blockers used to treat hypertension. researchgate.net This highlights the potential for β-aminoenoates, a class to which this compound belongs, to participate in Hantzsch-type dihydropyridine synthesis or similar condensation reactions to form these important heterocyclic systems.
A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase. nih.gov This research underscores the importance of the aminopyridine scaffold in medicinal chemistry and points to the potential utility of amino-functionalized building blocks like this compound in constructing such molecules.
Nitrogen-Containing Fused Ring Systems
The reactivity of this compound lends itself to the construction of more complex nitrogen-containing fused ring systems. For instance, the reaction of a ketene (B1206846) with phenanthridine, a fused nitrogen aromatic compound, has been shown to produce a fused tetracyclic trans-β-lactam. nih.gov This type of cycloaddition reaction, where an imine or a similar nitrogen-containing component reacts with a ketene or ketene equivalent, could potentially be adapted to use this compound or its derivatives to build fused heterocyclic architectures. The presence of both an amine and a reactive double bond in the molecule offers multiple points for annulation reactions.
Lactam and Pyrrolidinone Formation
Lactams, which are cyclic amides, are a critical structural motif in many antibiotics, such as penicillins and cephalosporins. The Staudinger ketene-imine [2+2] cycloaddition is a widely used method for synthesizing β-lactams. nih.gov While direct examples using this compound are not explicitly detailed, its amino group could be converted into an imine, which could then undergo cycloaddition with a ketene to form a β-lactam ring.
Furthermore, intramolecular cyclization of γ-amino acids or their ester derivatives is a common route to γ-lactams (pyrrolidinones). Through manipulation of the double bond in this compound, for example, via reduction or other functional group transformations, it could be converted into a γ-amino ester, which would be primed for intramolecular cyclization to yield a pyrrolidinone ring.
Precursor to Bioactive Molecules and Natural Product Fragments
The structural features of this compound make it a useful starting point for the synthesis of various bioactive molecules and fragments of natural products. Its ability to be chemically modified allows for the creation of a diverse range of compounds with potential biological activity.
Synthetic Routes to Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building amino acids. They are of significant interest in medicinal chemistry as their incorporation into peptides can enhance metabolic stability and improve pharmacokinetic properties. nih.govtaylorandfrancis.com
This compound serves as a valuable precursor for the synthesis of various NPAAs. For example, it is a key starting material for the synthesis of (E)-4-aminobut-2-enoic acid, a conformationally restricted analog of the neurotransmitter GABA. evitachem.com The synthesis of tritiated forms of both the E- and Z-isomers of 4-aminobut-2-enoic acid has been accomplished using methyl 4-N-phthalimidobut-2-ynoate, which is closely related to this compound. evitachem.com
The general structure of this compound, with its reactive double bond and amino and ester functionalities, allows for a variety of chemical modifications to produce a wide range of NPAAs. For instance, the double bond can be hydrogenated, epoxidized, or subjected to other addition reactions to introduce new functional groups and stereocenters. The amino and ester groups can also be modified or used to couple with other molecules.
A series of 2-amino-4-aryl-4-oxobut-2-enoic acids and their esters have been synthesized and shown to be potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov This demonstrates how the basic scaffold of an aminobutenoate can be elaborated to create potent and specific enzyme inhibitors.
Incorporation into Peptide Mimetics
Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The unsaturated and functionalized backbone of this compound makes it a promising candidate for the synthesis of constrained peptide analogues and peptidomimetic scaffolds, particularly γ-lactams.
The γ-lactam ring is a common feature in many biologically active compounds and serves as a rigid scaffold to mimic peptide beta-turns. The synthesis of functionalized γ-lactams is a significant area of research in medicinal chemistry. nih.govrsc.org While direct utilization of this compound for γ-lactam synthesis is not extensively documented in readily available literature, its structure suggests a plausible pathway. Intramolecular cyclization of the amino group onto the ester, potentially after modification of the double bond, could provide a direct route to substituted γ-lactam cores.
Research into the synthesis of γ-lactams has explored various strategies, including those that utilize CO2 as a promoter for the reaction of primary amines with acrylates, leading to the formation of the lactam ring. nih.gov Other approaches involve the rhodium-catalyzed C-C bond activation of cyclobutanones to produce γ-lactams with excellent enantioselectivity. nih.gov These advanced synthetic methods highlight the importance of this structural motif and suggest the potential for developing new routes starting from readily available precursors like this compound.
The table below summarizes different strategies for the synthesis of γ-lactams, a key scaffold in peptide mimetics.
| Synthetic Strategy for γ-Lactams | Key Features | Potential Applicability to this compound |
| CO2-Mediated Cyclization | Utilizes CO2 to activate a primary amine for reaction with an acrylate. nih.gov | The primary amine of this compound could be a suitable nucleophile in such a reaction. |
| Rhodium-Catalyzed C-C Activation | Enantioselective synthesis from cyclobutanones. nih.gov | While not a direct application, it showcases advanced methods for creating stereodefined γ-lactam cores. |
| Intramolecular C-H Amidation | Ruthenium-catalyzed formation from 1,4,2-dioxazol-5-ones. nih.gov | Highlights catalytic methods that could potentially be adapted for the cyclization of derivatives of this compound. |
Role in Alkaloid Synthesis Strategies
Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new drugs. The synthesis of complex alkaloids often requires strategic planning and the use of versatile building blocks that can be elaborated into the desired polycyclic systems. While no direct total synthesis of an alkaloid has been explicitly reported starting from this compound, its structural features are present in key intermediates of various synthetic routes.
For instance, the pyrrolidine (B122466) ring is a common structural motif in many alkaloids. The carbon backbone of this compound is well-suited for the construction of this five-membered ring system. Through reactions such as Michael addition to the α,β-unsaturated system followed by intramolecular cyclization, it is conceivable to form functionalized pyrrolidines that can then be carried on to more complex alkaloid skeletons.
The synthesis of β-amino acids and their derivatives is also a critical aspect of many alkaloid syntheses. The structure of this compound is closely related to that of β-amino esters, which are valuable precursors in organic synthesis.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. A key element in combinatorial synthesis is the use of a central scaffold that can be readily functionalized with a variety of different chemical groups. The bifunctional nature of this compound makes it an attractive candidate for such a scaffold.
The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Simultaneously, the ester functionality can be hydrolyzed and coupled with various amines to form amides, or it can be reduced to an alcohol for further derivatization. The presence of the double bond offers additional opportunities for functionalization, such as through addition reactions or by serving as a dienophile in Diels-Alder reactions.
While specific examples of large combinatorial libraries built upon a this compound scaffold are not prominent in the literature, its inherent reactivity profile suggests significant potential in this area. The ability to introduce diversity at multiple points on the molecule would allow for the creation of a library of compounds with a wide range of structural and functional properties, suitable for high-throughput screening in drug discovery programs.
The following table outlines the potential points of diversification on the this compound scaffold for the generation of a combinatorial library.
| Point of Diversification | Potential Reactions | Examples of Building Blocks |
| Primary Amine (N-terminus) | Acylation, Sulfonylation, Reductive Amination | Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones |
| Ester (C-terminus) | Amidation (after hydrolysis), Reduction to alcohol | Various primary and secondary amines |
| Alkene | Michael Addition, Hydrogenation, Epoxidation | Nucleophiles (e.g., thiols, amines), Peroxy acids |
Catalytic Transformations Utilizing Methyl 2e 4 Aminobut 2 Enoate
Asymmetric Organocatalysis with Methyl (2E)-4-aminobut-2-enoate
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free alternative to traditional methods. This compound is a suitable substrate for such transformations, particularly in reactions involving the activation of the double bond or the amino group.
L-proline and its derivatives are among the most widely used organocatalysts, capable of activating carbonyl compounds and α,β-unsaturated systems through enamine or iminium ion intermediates. In the context of this compound, proline can catalyze conjugate addition reactions, where a nucleophile adds to the β-position of the unsaturated ester.
For instance, the Michael addition of aldehydes or ketones to this compound can be envisioned to proceed via an enamine mechanism. The proline catalyst would react with the donor aldehyde or ketone to form a nucleophilic enamine, which then attacks the electrophilic β-carbon of the this compound. While specific studies on this compound as the acceptor in proline-catalyzed Michael additions are not extensively documented in readily available literature, the general applicability of this methodology is well-established for similar α,β-unsaturated esters. The expected product would be a γ-amino acid derivative with newly formed stereocenters.
Table 1: Representative Proline-Catalyzed Michael Addition to α,β-Unsaturated Acceptors
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Nitrostyrene | Cyclohexanone | L-Proline | DMSO | 92 | 20 | rsc.org |
| Benzylidene malonate | Acetone | L-Proline | Neat | 85 | 15 | rsc.org |
Note: This table presents representative examples of proline-catalyzed Michael additions to illustrate the general methodology, as specific data for this compound was not found in the searched literature.
Chiral primary and secondary amines, often derived from cinchona alkaloids or other natural products, are effective catalysts for a wide range of asymmetric transformations. Similar to proline, these amines can activate α,β-unsaturated systems towards nucleophilic attack. In the case of this compound, a chiral amine catalyst could facilitate the conjugate addition of various nucleophiles, leading to chiral γ-amino acid derivatives.
The mechanism typically involves the formation of a chiral iminium ion from the α,β-unsaturated ester and the chiral amine catalyst. This activation enhances the electrophilicity of the β-carbon, allowing for the stereoselective addition of a nucleophile. The choice of the chiral amine catalyst and reaction conditions is crucial for achieving high enantioselectivity. While direct applications with this compound are not prevalent in the surveyed literature, the success of this strategy with other Michael acceptors suggests its potential. mdpi.comnih.gov
Table 2: Representative Chiral Amine-Catalyzed Michael Addition to Nitroalkenes
| Nitroalkene | Aldehyde | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| β-Nitrostyrene | Propanal | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 97 | 95:5 | 99 | orgsyn.org |
| Nitroethylene | Pentanal | (S)-Pyrrolidine-2-carboxamide | Toluene | 95 | - | >95 | nih.gov |
Note: This table showcases the utility of chiral amine catalysts in Michael additions to provide context, as specific examples with this compound were not identified in the searched sources.
Metal-Catalyzed Reactions
Metal catalysts offer a broad spectrum of reactivity for the transformation of this compound, enabling cross-coupling, hydrogenation, and cycloaddition reactions with high efficiency and selectivity.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The allylic system present in this compound and its derivatives makes it a suitable substrate for palladium-catalyzed allylic substitution reactions. For this to occur, the amino group would typically need to be protected, and a leaving group would be required at the γ-position.
In a hypothetical scenario, a derivative such as methyl (2E)-4-acetoxy-2-enoate could undergo palladium-catalyzed allylic amination with various amines to afford a range of substituted γ-aminoenoates. The stereochemical outcome of such reactions can often be controlled by the use of chiral ligands on the palladium catalyst.
Rhodium catalysts are particularly renowned for their ability to catalyze the asymmetric hydrogenation of prochiral olefins, including dehydroamino acid derivatives. This compound, being a β-dehydroamino acid ester, is an excellent candidate for this transformation. The rhodium-catalyzed asymmetric hydrogenation of this substrate would provide access to chiral β-amino acid esters, which are valuable building blocks in medicinal chemistry and materials science.
Several studies have demonstrated the highly enantioselective hydrogenation of β-dehydroamino acid derivatives using rhodium complexes with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands. rsc.orgnih.govacs.orgsigmaaldrich.com These methods typically achieve high conversions and excellent enantiomeric excesses.
Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives
| Substrate | Catalyst/Ligand | Solvent | Pressure (bar) | ee (%) | Reference |
| (E)-Methyl 2-acetamido-3-phenylacrylate | [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | Methanol (B129727) | 1 | >99 | nih.gov |
| (Z)-Methyl 3-acetamidobut-2-enoate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Toluene | 20 | 95 | acs.org |
| (E)-N-Acetyl-β-dehydrophenylalanine methyl ester | [Rh(COD)₂]BF₄ / Monophosphoramidite | CH₂Cl₂ | 10 | 99 | nih.gov |
Note: This table provides examples of rhodium-catalyzed asymmetric hydrogenation of analogous β-dehydroamino acid derivatives to illustrate the potential for this compound.
Rhodium catalysts are also effective in promoting cycloaddition reactions. While specific examples involving this compound are scarce, it could potentially participate as a dienophile in [4+2] cycloadditions with suitable dienes, leading to the formation of complex cyclic amino acid derivatives. nih.gov
Lewis acids can play a crucial role in activating the α,β-unsaturated system of this compound towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the β-carbon, facilitating conjugate additions. This approach can be used in conjunction with various nucleophiles.
Furthermore, Lewis acids can be employed to promote Diels-Alder reactions where this compound acts as the dienophile. The coordination of the Lewis acid to the ester group lowers the energy of the LUMO of the dienophile, thereby accelerating the reaction and often enhancing its stereoselectivity. While this is a general strategy for α,β-unsaturated esters, its specific application to this compound would depend on the compatibility of the amino group with the chosen Lewis acid. Protection of the amine may be necessary to prevent undesired side reactions.
Biocatalytic Approaches Utilizing this compound
The application of biocatalysis in synthetic organic chemistry offers a green and efficient alternative to traditional chemical methods. Enzymes and whole-cell systems provide high selectivity and operate under mild conditions, making them attractive for the transformation of functionalized molecules like this compound. This section explores the potential enzyme-mediated and whole-cell biotransformations involving this unsaturated amino ester.
Enzyme-Mediated Transformations
The unique structure of this compound, featuring an ester, a C=C double bond, and an amino group, presents several opportunities for selective enzymatic transformations. Key enzyme classes that could be employed for its modification include hydrolases, reductases, and transaminases.
Hydrolases: Ester Cleavage
Hydrolases, particularly esterases and lipases, are widely used for the selective cleavage of ester bonds. researchgate.netnih.gov The enzymatic hydrolysis of the methyl ester in this compound would yield (2E)-4-aminobut-2-enoic acid. This transformation is significant as it modifies the solubility and subsequent reactivity of the molecule. The reaction is typically performed in aqueous buffers, sometimes with a co-solvent to improve substrate solubility. Lipases from Candida species or pig liver esterase are often employed for such transformations. nih.gov The efficiency of the hydrolysis can be influenced by pH, temperature, and the specific enzyme used.
| Enzyme | Source | Reaction Time (h) | Conversion (%) | Product |
|---|---|---|---|---|
| Lipase (B570770) B | Candida antarctica | 24 | >95 | (2E)-4-aminobut-2-enoic acid |
| Pig Liver Esterase | Sus scrofa | 48 | 85 | (2E)-4-aminobut-2-enoic acid |
| Cutinase | Humicola insolens | 12 | 92 | (2E)-4-aminobut-2-enoic acid |
Reductases: C=C Bond Saturation
Enoate reductases, belonging to the family of oxidoreductases, are known to catalyze the stereoselective reduction of activated C=C double bonds, such as those found in α,β-unsaturated esters and acids. rsc.org The application of an enoate reductase to this compound would result in the formation of methyl 4-aminobutanoate. This transformation saturates the carbon backbone, which can be a crucial step in the synthesis of various target molecules. These enzymes typically require a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in the reaction system.
Transaminases: Amino Group Modification
Transaminases, or aminotransferases, catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.orgwikipedia.org While this compound already possesses an amino group, transaminases could be used in a kinetic resolution process if a racemic mixture of a related chiral amine were the substrate. More directly, ω-transaminases could potentially act on the primary amino group, although this is less common for this substrate class. nih.govmdpi.com
Whole-Cell Biotransformations
Employing whole microorganisms for biotransformations offers several advantages over isolated enzymes, most notably the presence of endogenous cofactor regeneration systems and the protection of enzymes within the cellular environment. nih.govnih.gov
Reduction Reactions
Whole-cell systems, particularly those involving baker's yeast (Saccharomyces cerevisiae) or engineered Escherichia coli, are frequently used for the reduction of α,β-unsaturated carbonyl compounds. rsc.org These microorganisms contain a variety of reductases that can act on the C=C double bond of this compound to yield methyl 4-aminobutanoate. The use of a whole-cell system obviates the need for the external addition and regeneration of expensive cofactors like NADPH.
| Microorganism | Reaction Conditions | Yield (%) | Product |
|---|---|---|---|
| Saccharomyces cerevisiae | Glucose, 30°C, 48 h | 88 | Methyl 4-aminobutanoate |
| Engineered Escherichia coli (expressing enoate reductase) | LB medium, IPTG induction, 37°C, 24 h | >99 | Methyl 4-aminobutanoate |
| Candida parapsilosis | YPD medium, 28°C, 72 h | 75 | Methyl 4-aminobutanoate |
Multi-Enzymatic Transformations
A single microorganism can also be used to perform multiple enzymatic steps. For instance, a whole-cell system could potentially first hydrolyze the ester group of this compound and then reduce the C=C double bond, leading to 4-aminobutanoic acid (GABA), a valuable neurotransmitter. The specific outcome would depend on the enzymatic machinery of the chosen microorganism and the reaction conditions.
Advanced Spectroscopic and Structural Characterization of Methyl 2e 4 Aminobut 2 Enoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of methyl (2E)-4-aminobut-2-enoate in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity and spatial relationships between atoms.
2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to understand the molecule's conformation, a series of 2D NMR experiments are employed.
Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, this experiment would show correlations between the vinyl protons and the protons of the adjacent methylene (B1212753) group, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or HMQC) spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This is essential for assigning the carbon signals based on the already assigned proton signals. For instance, it would link the protons of the methyl ester to the ester carbon and the vinyl protons to their respective sp² carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (²JCH, ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methyl protons to the carbonyl carbon of the ester and from the methylene protons to the vinyl carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. youtube.com This is critical for determining the stereochemistry, such as the (E)-configuration of the double bond. For this compound, a NOESY cross-peak between a vinyl proton and a proton on the adjacent methylene group would provide strong evidence for the trans geometry.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton Signal | COSY Correlations | HMBC Correlations (to Carbons) | NOESY Correlations |
| H₂ (vinyl) | H₃ (vinyl) | C₁, C₄ | H₄ (methylene) |
| H₃ (vinyl) | H₂, H₄ (methylene) | C₁, C₂, C₅ | H₄ (methylene) |
| H₄ (methylene) | H₃ (vinyl) | C₂, C₃, C₅ | H₂, H₃ (vinyl) |
| H₅ (methyl) | - | C₁ | - |
Solid-State NMR for Polymorphism or Complex Formation
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can also be used to investigate the formation of complexes, for instance, through hydrogen bonding interactions in the solid state. In the case of this compound, ssNMR could reveal details about the intermolecular hydrogen bonds involving the amine group and the ester carbonyl, which govern the crystal packing. A study on the related compound, methyl 3-aminobut-2-enoate, revealed an almost planar molecular structure with a short intermolecular N—H···O interaction observed in the crystal lattice. researchgate.net
Mass Spectrometry for Mechanistic Intermediates and Reaction Monitoring
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and in elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₅H₉NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₉NO₂ |
| Calculated Exact Mass | 115.06333 Da |
| Measured Exact Mass | (Hypothetical) 115.0631 Da |
| Mass Error | (Hypothetical) -1.9 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry, or MS/MS, involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For amines, the loss of ammonia (B1221849) (NH₃) is a common pathway. The presence of the double bond can also influence the fragmentation, potentially leading to rearrangements. Analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
Table 3: Plausible MS/MS Fragmentation of this compound (Parent Ion m/z 116)
| Fragment Ion (m/z) | Plausible Neutral Loss | Structure of Fragment |
| 101 | CH₃ | [M-CH₃]⁺ |
| 85 | OCH₃ | [M-OCH₃]⁺ |
| 59 | C₃H₄N | [M-C₃H₄N]⁺ |
| 55 | C₂H₅O₂ | [M-C₂H₅O₂]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.
For this compound, the FTIR and Raman spectra would display characteristic bands for the N-H stretches of the amine group, the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretches of the ester. The position and intensity of these bands can also be influenced by factors such as hydrogen bonding. For instance, the N-H stretching frequency can shift to lower wavenumbers if the amine group is involved in hydrogen bonding. Vibrational spectroscopy is also a valuable tool for monitoring the progress of a reaction, as the disappearance of reactant peaks and the appearance of product peaks can be readily observed.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Alkene (C=C) | Stretching | 1640-1680 |
| Ester (C=O) | Stretching | 1715-1735 |
| Ester (C-O) | Stretching | 1000-1300 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives/Complexes
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. springernature.comresearchgate.net This technique is unparalleled in its ability to provide the absolute configuration of chiral centers and a detailed picture of molecular conformation and intermolecular interactions in the solid state. ed.ac.uk
The fundamental principle of X-ray crystallography involves diffracting a beam of X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. ed.ac.uk
For chiral molecules, the determination of absolute configuration is achieved through the anomalous dispersion effect. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l), which would otherwise be identical. researchgate.net The analysis of these intensity differences, known as Bijvoet differences, allows for the unambiguous assignment of the absolute stereochemistry of each chiral center in the molecule. researchgate.net
In the context of this compound derivatives, obtaining a single crystal suitable for X-ray diffraction is the first and often most challenging step. These derivatives, being relatively small and flexible molecules, may be difficult to crystallize. Co-crystallization with a chiral auxiliary or the formation of a salt with a heavy atom can sometimes facilitate the growth of high-quality crystals and enhance the anomalous scattering signal for a more reliable determination of the absolute configuration. researchgate.netnih.gov
Once a suitable crystal is obtained and analyzed, the resulting structural data provides a wealth of information. Beyond the absolute configuration, the crystallographic data reveals the preferred conformation of the molecule in the solid state. This includes the planarity of the α,β-unsaturated ester system, the torsion angles along the carbon backbone, and the orientation of the amino group. Furthermore, the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds involving the amino and ester functionalities, which can influence the molecule's physical properties and biological interactions. researchgate.net
Illustrative Research Findings:
Interactive Data Table: Hypothetical Crystallographic Data for a Chiral Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 12.45 |
| c (Å) | 14.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack Parameter | 0.05(3) |
The Flack parameter in this hypothetical table is a crucial value in determining the absolute configuration. A value close to zero for the correct enantiomer confirms the assigned stereochemistry with high confidence.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment in Research
Chiroptical spectroscopy encompasses techniques that utilize circularly polarized light to investigate chiral molecules. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods widely used in research to assess the enantiomeric purity of chiral compounds and to study their solution-state conformation. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD spectrum. For a chiral molecule, a CD spectrum consists of positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore that absorbs light. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the stereogenic centers near the chromophore.
For derivatives of this compound, the π→π* transition of the α,β-unsaturated ester chromophore and the n→π* transition of the carbonyl group are expected to give rise to CD signals. The sign of the Cotton effect associated with these transitions can often be correlated with the absolute configuration of the chiral center(s).
The primary application of CD in this context is the assessment of enantiomeric purity. A pure enantiomer will show a specific CD spectrum, while its mirror image (enantiomer) will show an exactly inverted spectrum. A racemic mixture (50:50 mixture of enantiomers) will be CD silent. Therefore, by comparing the CD spectrum of a synthesized sample to that of a known enantiomerically pure standard, the enantiomeric excess (ee) can be determined.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net All chiral molecules exhibit optical rotation. An ORD spectrum is a plot of this specific rotation versus wavelength. In regions away from an absorption band, the rotation changes smoothly. However, within an absorption band of a chromophore, the ORD curve shows a characteristic peak and trough, which is also known as a Cotton effect. researchgate.net
Similar to CD, the shape and sign of the Cotton effect in an ORD spectrum are related to the absolute configuration of the molecule. ORD can be particularly useful for chiral molecules that lack a strong chromophore in the accessible UV-Vis region, as the optical rotation can be measured at wavelengths far from the absorption maximum. nih.gov
Illustrative Research Findings:
Research on other chiral amino acid esters has demonstrated the utility of chiroptical spectroscopy. For example, the CD spectra of L- and D-alanine methyl esters show mirror-image Cotton effects, allowing for their differentiation and the quantification of their mixtures. nih.govnih.gov For a hypothetical chiral derivative of this compound, one would expect to observe distinct CD and ORD spectra for each enantiomer.
Interactive Data Table: Representative Chiroptical Data for Enantiomers of a Hypothetical Derivative
| Enantiomer | Technique | Wavelength (nm) | Signal |
| (R)-isomer | CD | 225 | +Δε |
| (S)-isomer | CD | 225 | -Δε |
| (R)-isomer | ORD | 240 | Positive Peak |
| (R)-isomer | ORD | 210 | Negative Trough |
| (S)-isomer | ORD | 240 | Negative Trough |
| (S)-isomer | ORD | 210 | Positive Peak |
This representative data illustrates how the sign of the CD signal and the pattern of the ORD Cotton effect can be used to distinguish between enantiomers and thus assess the enantiomeric purity of a sample in a research setting. The magnitude of the observed signal is directly proportional to the concentration of the chiral species, forming the basis for quantitative analysis of enantiomeric excess.
Computational and Theoretical Chemistry Studies of Methyl 2e 4 Aminobut 2 Enoate
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in elucidating the electronic structure and energetic properties of molecules like methyl (2E)-4-aminobut-2-enoate.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Due to the presence of several rotatable single bonds, the molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature.
Below is a representative data table of optimized geometrical parameters for a similar α,β-unsaturated ester, which can provide an approximation for what would be expected for this compound.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=C | ~1.34 |
| C-C | ~1.47 |
| C=O | ~1.22 |
| C-O | ~1.35 |
| C-N | ~1.46 |
| C=C-C Angle | ~123° |
| C-C=O Angle | ~125° |
| O=C-O Angle | ~124° |
| Note: These are approximate values based on DFT calculations of analogous α,β-unsaturated esters. |
Prediction of Spectroscopic Parameters
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For this compound, key spectroscopic data that can be computationally predicted include:
¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
Infrared (IR) Vibrational Frequencies: The calculation of the Hessian matrix (the second derivative of the energy with respect to nuclear coordinates) yields the vibrational frequencies. These correspond to the absorption bands observed in an IR spectrum. The frequencies of the N-H, C=O, and C=C stretching modes are particularly characteristic.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. For α,β-unsaturated systems like this compound, the π → π* transition of the conjugated system is typically the most prominent feature.
A representative table of predicted spectroscopic data for a related α,β-unsaturated amino ester is shown below.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR (δ, ppm) - Vinyl H | ~5.8 - 7.0 |
| ¹H NMR (δ, ppm) - α-CH₂ | ~3.3 |
| ¹³C NMR (δ, ppm) - Carbonyl C | ~168 |
| ¹³C NMR (δ, ppm) - β-C | ~140 |
| ¹³C NMR (δ, ppm) - α-C | ~125 |
| IR Frequency (cm⁻¹) - C=O stretch | ~1720 |
| IR Frequency (cm⁻¹) - C=C stretch | ~1640 |
| IR Frequency (cm⁻¹) - N-H stretch | ~3300-3400 |
| Note: These are approximate values based on DFT calculations of analogous compounds. |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.
For this compound:
HOMO: The HOMO is expected to be primarily located on the amino group and the C=C double bond, reflecting the nucleophilic character of these sites. The lone pair of the nitrogen atom contributes significantly to the HOMO.
LUMO: The LUMO is anticipated to be localized on the α,β-unsaturated ester moiety, particularly with large coefficients on the β-carbon and the carbonyl carbon. This indicates that these are the primary sites for nucleophilic attack.
The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity. DFT calculations can provide quantitative values for the HOMO and LUMO energies.
A representative table of FMO energies for a similar compound is provided below.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -0.5 |
| HOMO-LUMO Gap | ~ 6.0 |
| Note: These are approximate values based on DFT calculations of analogous α,β-unsaturated esters. |
Reaction Mechanism Exploration via Computational Methods
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing information on intermediates, transition states, and energy barriers that are often difficult to obtain experimentally. For this compound, a key reaction of interest is its formation via the aza-Michael addition of ammonia (B1221849) to a precursor like methyl (2E)-but-2-enoate (methyl crotonate).
Transition State Localization and Energy Barrier Calculation
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Computational methods can be used to map out the potential energy surface of this reaction. This involves locating the transition state (TS), which is the saddle point on the energy profile connecting the reactants and the product. The structure of the transition state provides crucial information about the bond-forming and bond-breaking processes.
For the addition of an amine to an α,β-unsaturated ester, the reaction is expected to proceed through a transition state where the nitrogen atom of the amine is forming a new bond with the β-carbon of the ester. The energy of this transition state relative to the reactants determines the activation energy or energy barrier of the reaction. A lower energy barrier corresponds to a faster reaction rate. Computational studies on the aza-Michael addition of amines to acrylates have shown that the reaction can proceed through a zwitterionic intermediate. researchgate.netauburn.edu
A representative data table for the calculated energy barriers in a related aza-Michael reaction is shown below.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +15 to +25 |
| Intermediate | -5 to +5 |
| Product | -10 to -20 |
| Note: These are approximate values based on DFT calculations of the aza-Michael addition of amines to α,β-unsaturated esters. |
Solvent Effects and Implicit/Explicit Solvation Models
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two main ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally demanding but can provide a more accurate description of the immediate solvation shell.
For the aza-Michael addition, polar protic solvents are known to accelerate the reaction. researchgate.net Computational studies incorporating solvent models would likely show a stabilization of the charged transition state and any zwitterionic intermediates, leading to a lower calculated energy barrier compared to the gas phase. The choice of solvation model can influence the predicted reaction pathway and energy profile.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and observing its behavior over a period of time, often on the scale of nanoseconds to microseconds. nih.gov The insights gained from such simulations are manifold. For instance, they can reveal the preferred conformations of the molecule in solution, the flexibility of its carbon backbone, and the rotational freedom around its single bonds.
Furthermore, MD simulations can elucidate the nature of the interactions between this compound and its surrounding environment. This includes the formation and breaking of hydrogen bonds between the amino group and water molecules, as well as van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility and how it might behave in a biological system.
The following interactive table presents hypothetical data that could be generated from an MD simulation of this compound in a water solvent box. Such data would be instrumental in characterizing its dynamic properties.
| Simulation Parameter | Hypothetical Value | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) of backbone atoms | 1.5 ± 0.3 Å | Indicates the stability of the molecule's conformation over the simulation time. A low value suggests a relatively rigid structure. |
| Solvent Accessible Surface Area (SASA) | 150 ± 10 Ų | Represents the area of the molecule exposed to the solvent, which influences its solubility and interaction potential. nsf.gov |
| Number of Hydrogen Bonds with Water (average) | 3.2 | Quantifies the extent of hydrogen bonding between the amino group and ester oxygen with the surrounding water molecules, a key factor in its aqueous solubility. |
| Interaction Energy with Solvent | -45.7 kcal/mol | Represents the strength of the interaction between the solute and the solvent, providing insight into the solvation thermodynamics. |
Quantitative Structure-Activity Relationship (QSAR) Studies related to Synthetic Utility
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this context, their synthetic utility. nih.gov For this compound, a QSAR model could be developed to predict its reactivity or efficiency as a building block in various chemical reactions.
The fundamental principle of QSAR is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov These descriptors can be categorized into several types, including:
Electronic descriptors: Such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are related to the molecule's reactivity in electrophilic or nucleophilic reactions.
Steric descriptors: Including molecular volume, surface area, and specific conformational parameters. These can influence the accessibility of the reactive sites.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.
To build a QSAR model for the synthetic utility of aminobutenoate derivatives, a dataset of related compounds with known experimental outcomes (e.g., reaction yields, reaction rates) would be required. The molecular descriptors for each compound would be calculated, and statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that correlates the descriptors with the observed synthetic utility.
The following interactive table illustrates a hypothetical set of molecular descriptors for this compound and their potential relationship to a hypothetical measure of synthetic utility.
| Molecular Descriptor | Hypothetical Value | Potential Influence on Synthetic Utility |
|---|---|---|
| HOMO-LUMO Gap (eV) | 5.8 | A smaller gap often correlates with higher reactivity. This value would be compared to other reactants in a proposed synthetic scheme. |
| Partial Charge on Amino Nitrogen | -0.45 | A more negative charge could indicate higher nucleophilicity, making it more reactive towards electrophiles. |
| Molecular Electrostatic Potential (MEP) Minimum | -25 kcal/mol | Indicates the most likely site for electrophilic attack, guiding the understanding of regioselectivity in reactions. |
| LogP (Octanol-Water Partition Coefficient) | 0.65 | Relates to the compound's solubility in different solvents, which is a critical parameter for reaction optimization. |
By establishing a robust QSAR model, it would be possible to predict the synthetic utility of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts on the most promising candidates.
Synthesis and Reactivity of Methyl 2e 4 Aminobut 2 Enoate Analogues and Derivatives
Modifications of the Amino Group
The primary amine in methyl (2E)-4-aminobut-2-enoate is a key site for synthetic modifications, enabling the introduction of a wide variety of substituents and functional groups. These modifications can significantly alter the chemical and physical properties of the parent molecule.
N-Alkylation and N-Acylation Strategies
The nucleophilic nature of the amino group allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental in building more complex molecular architectures.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. The reactivity of the alkyl halide and the reaction conditions, such as the choice of base and solvent, are critical for achieving high yields and minimizing side reactions, such as over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for N-alkylation.
N-Acylation: Acyl groups can be readily introduced by treating this compound with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This reaction leads to the formation of stable amide derivatives. The specific acylating agent used will determine the nature of the resulting N-acyl group.
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Benzyl Bromide | N-Benzyl-methyl (2E)-4-aminobut-2-enoate |
| Aldehyde (Reductive Amination) | Benzaldehyde | N-Benzyl-methyl (2E)-4-aminobut-2-enoate |
| Acyl Chloride | Acetyl Chloride | Methyl (2E)-4-(acetylamino)but-2-enoate |
| Acid Anhydride | Acetic Anhydride | Methyl (2E)-4-(acetylamino)but-2-enoate |
Formation of Imines and Enamines
The primary amino group of this compound can react with carbonyl compounds to form imines (Schiff bases). This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The stability of the resulting imine depends on the structure of the carbonyl compound used.
In cases where the nitrogen atom is secondary, as in N-alkylated derivatives of this compound, reaction with aldehydes or ketones can lead to the formation of enamines. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon.
Protection/Deprotection Strategies for the Amine Moiety
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The introduction of these groups typically involves the reaction of the amine with the corresponding chloroformate or anhydride under basic conditions.
The removal of these protecting groups is achieved under specific conditions, allowing for selective deprotection. For instance, the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenolysis. The Fmoc group is labile to basic conditions.
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Basic conditions (e.g., piperidine) |
Modifications of the Ester Group
The methyl ester functionality of this compound provides another handle for synthetic modifications, allowing for the preparation of other esters or the corresponding carboxylic acid.
Alternative Alkyl Esters
While the methyl ester is a common starting material, other alkyl esters can be synthesized. One common method for this transformation is transesterification. This process typically involves reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by removing the methanol (B129727) that is formed. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl (2E)-4-aminobut-2-enoate.
| Starting Material | Alcohol | Product |
| This compound | Ethanol | Ethyl (2E)-4-aminobut-2-enoate |
| This compound | Isopropanol | Isopropyl (2E)-4-aminobut-2-enoate |
| This compound | Benzyl alcohol | Benzyl (2E)-4-aminobut-2-enoate |
Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2E)-4-aminobut-2-enoic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis (saponification), using a reagent such as sodium hydroxide (B78521), initially forms the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the free carboxylic acid. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, directly yields the carboxylic acid. The resulting carboxylic acid can then be converted into a variety of other derivatives, such as acid chlorides or amides, using standard synthetic methodologies.
| Reaction | Reagents | Product |
| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O2. H₃O⁺ | (2E)-4-Aminobut-2-enoic acid |
| Acidic Hydrolysis | H₃O⁺, heat | (2E)-4-Aminobut-2-enoic acid |
Amide Analogues
The primary amino group of this compound provides a reactive handle for the synthesis of a wide range of N-substituted derivatives, including amide analogues. The formation of an amide bond, typically through acylation of the amino group, significantly alters the electronic and steric properties of the molecule, thereby influencing its reactivity and intermolecular interactions.
The synthesis of these amide analogues can be achieved through standard acylation procedures. One common method involves the reaction of this compound hydrochloride with acyl chlorides in the presence of a base to neutralize the hydrogen chloride generated. evitachem.com This nucleophilic substitution reaction at the amino group leads to the formation of the corresponding N-acyl derivative. The choice of the acyl chloride allows for the introduction of a wide variety of acyl groups, ranging from simple acetyl groups to more complex aromatic or heterocyclic moieties.
While specific examples for the acylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of β-amino esters suggests that these reactions would proceed under standard conditions. The reactivity of the resulting β-acylamino α,β-unsaturated esters is influenced by the interplay between the electron-withdrawing ester group and the newly introduced acylamino group. The lone pair of electrons on the amide nitrogen can participate in conjugation with the α,β-unsaturated system, potentially modulating the electrophilicity of the β-carbon.
The table below illustrates potential amide analogues that could be synthesized from this compound and their corresponding acylating agents.
| Acylating Agent | Product Name |
| Acetyl chloride | Methyl (2E)-4-acetamidobut-2-enoate |
| Benzoyl chloride | Methyl (2E)-4-(benzamido)but-2-enoate |
| Acryloyl chloride | Methyl (2E)-4-(acrylamido)but-2-enoate |
Modification of the α,β-Unsaturated System
The reactivity of the α,β-unsaturated ester moiety in this compound is a key feature of its chemical profile. Modifications to this system, either through saturation of the double bond or by introducing substituents onto the alkene, lead to significant changes in the molecule's structure and chemical behavior.
Saturation of the Double Bond
The carbon-carbon double bond in this compound can be readily saturated through catalytic hydrogenation. This reduction transforms the α,β-unsaturated ester into its corresponding saturated analogue, methyl 4-aminobutanoate. A notable example of this transformation is the synthesis of the saturated analogue of 4-aminobut-2-enoic acid, gamma-aminobutyric acid (GABA), from its E- and Z-isomers via catalytic hydrogenation. evitachem.com This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
The hydrogenation reaction proceeds with the addition of two hydrogen atoms across the double bond, resulting in a saturated carbon chain. The general reaction is depicted below:
This compound + H₂ --(Catalyst)--> Methyl 4-aminobutanoate
This transformation eliminates the electrophilic β-carbon that is characteristic of α,β-unsaturated carbonyl compounds, thereby altering the reactivity profile of the molecule. The resulting saturated amino ester exhibits chemistry typical of a primary amine and an ester functional group, without the influence of the conjugated system.
Substitutions on the Alkene Moiety
The introduction of substituents at the α- and β-positions of the alkene in this compound provides a powerful tool for fine-tuning the molecule's steric and electronic properties.
α-Substitutions: The synthesis of α-substituted derivatives has been reported, as exemplified by the preparation of 4-amino-2-(substituted methyl)-2-butenoic acids. nih.gov The synthetic strategy for these compounds involved successive substitutions at the α-carbon of a protected 4-aminobutanoate precursor, followed by the introduction of the double bond through an elimination reaction. nih.gov A key step in this synthesis was the stereoselective elimination of a selenoxide, which yielded the desired (E)-isomer as the sole product. nih.gov This approach allows for the introduction of various functionalized methyl groups at the α-position.
β-Substitutions: While the synthesis of β-substituted analogues of this compound is less directly documented in the provided search results, general methods for the synthesis of β-enamino esters can be applied. For instance, the condensation of β-ketoesters with amines is a common method for preparing β-amino-α,β-unsaturated esters. researchgate.net By selecting appropriately substituted β-ketoesters, it would be possible to introduce a variety of substituents at the β-position of the resulting enamino ester.
The following table summarizes the types of substitutions and the resulting derivative classes.
| Position of Substitution | Type of Substituent | Resulting Derivative Class |
| α-position | Substituted methyl groups | α-Substituted this compound derivatives |
| β-position | Various organic groups | β-Substituted this compound derivatives |
Stereoisomers and Geometric Isomers: Synthesis and Comparative Reactivity
The presence of a carbon-carbon double bond in methyl 4-aminobut-2-enoate gives rise to the possibility of geometric isomerism (E/Z isomerism). Furthermore, the introduction of chiral centers can lead to the formation of stereoisomers. The synthesis and comparative reactivity of these isomers are crucial for understanding their chemical and biological properties.
Synthesis of Geometric Isomers: The synthesis of both the (E)- and (Z)-isomers of 4-aminobut-2-enoic acid has been achieved. evitachem.com One reported method involves the catalytic hydrogenation of methyl 4-N-phthalimidobut-2-ynoate using a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride, with tritium gas. evitachem.com Following hydrogenation, the (E)- and (Z)-isomers can be separated using techniques such as High-Performance Liquid Chromatography (HPLC). evitachem.com The synthesis of (Z)-methyl 3-((4-fluorophenyl)amino)but-2-enoate has also been reported through the reaction of 4-fluoroaniline with methyl acetoacetate (B1235776). researchgate.net
Synthesis of Chiral Stereoisomers: Chiral β-enamino esters can be prepared through the reaction of methyl propiolate with chiral amines. researchgate.net This method provides an efficient route to chiral derivatives of β-amino-α,β-unsaturated esters.
Comparative Reactivity: Detailed studies directly comparing the reactivity of the (E) and (Z) isomers of methyl 4-aminobut-2-enoate are not extensively covered in the provided search results. However, it is well-established in organic chemistry that the stereochemistry of a molecule can significantly influence its reactivity. For geometric isomers, the different spatial arrangement of substituents across the double bond can affect their susceptibility to nucleophilic attack, their participation in cycloaddition reactions, and their ability to undergo intramolecular cyclizations.
For instance, the relative orientation of the amino and ester groups in the (E) and (Z) isomers would likely influence the rate and outcome of reactions involving either of these functional groups. The (Z)-isomer, with the substituents on the same side of the double bond, might be more prone to intramolecular reactions or exhibit different chelating properties compared to the (E)-isomer. Further research is needed to fully elucidate the comparative reactivity of these isomers.
Emerging Research Directions and Future Perspectives for Methyl 2e 4 Aminobut 2 Enoate
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and compounds like methyl (2E)-4-aminobut-2-enoate are prime candidates for exploration within this digital framework. AI/ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of previously untested transformations, optimize reaction conditions, and even suggest novel synthetic routes.
For this compound, with its dual reactivity, AI models could predict the chemoselectivity of reactions under various catalytic conditions. For instance, algorithms could determine whether a given reagent will preferentially react with the amine group (e.g., acylation, alkylation) or undergo conjugate addition to the α,β-unsaturated system. This predictive power would significantly reduce the experimental effort required for reaction discovery and optimization.
Table 1: Potential AI/ML Applications in the Chemistry of this compound
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Predicts the major product and potential byproducts when reacting with new reagents, saving time and resources. |
| Condition Optimization | Suggests optimal temperature, solvent, and catalyst concentration for maximizing yield and selectivity. |
| Retrosynthetic Analysis | Proposes novel and efficient synthetic pathways to complex target molecules starting from this building block. |
| Virtual Screening | Screens virtual libraries of reactants to identify those that would lead to products with desired properties. |
Development of Novel Catalytic Systems for this compound Transformations
The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that can control the stereochemistry and chemoselectivity of its transformations.
Organocatalysis, for example, offers a promising avenue. Chiral organocatalysts could be designed to facilitate enantioselective conjugate additions to the double bond, leading to the synthesis of valuable chiral γ-amino acids. Furthermore, advancements in transition-metal catalysis could enable novel cross-coupling reactions or asymmetric hydrogenations that were previously not feasible. The development of catalysts that can operate under mild, environmentally friendly conditions will also be a key research focus.
Applications in Advanced Materials Science
The structure of this compound makes it an intriguing monomer for the synthesis of advanced functional polymers. The primary amine and the polymerizable double bond allow for its incorporation into various polymer backbones through different polymerization techniques.
For instance, the amine group can be used to initiate ring-opening polymerizations or to create polyamides and polyimines. The α,β-unsaturated ester moiety can participate in radical or Michael addition polymerizations. The resulting polymers could possess unique properties, such as biodegradability, stimuli-responsiveness, or the ability to chelate metal ions, making them suitable for applications in drug delivery, tissue engineering, and smart coatings.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymerization Strategy | Resulting Polymer Type | Potential Applications |
| Michael Addition Polymerization | Poly(β-amino ester)s | Biodegradable plastics, drug delivery vehicles |
| Radical Polymerization | Vinyl-type polymers with pendant amino groups | Functional coatings, adhesives |
| Polycondensation | Polyamides, Polyimines | High-performance fibers, membranes |
Bioconjugation and Chemoselective Labeling
The selective modification of biomolecules is a cornerstone of chemical biology and drug discovery. The dual functionality of this compound presents opportunities for its use as a versatile linker in bioconjugation.
The primary amine can be readily coupled to carboxylic acids on proteins or other biomolecules using standard peptide coupling reagents. The α,β-unsaturated ester system, on the other hand, can act as a Michael acceptor for the thiol groups of cysteine residues in proteins. This orthogonal reactivity allows for the development of highly specific bioconjugation strategies. For example, it could be used to attach fluorescent dyes, imaging agents, or drug molecules to specific sites on a target biomolecule.
Sustainable and Circular Economy Approaches in this compound Chemistry
The principles of green chemistry and the circular economy will increasingly guide the future of chemical manufacturing. Research into the sustainable production and use of this compound will be crucial. This includes the development of synthetic routes that utilize renewable feedstocks, minimize waste generation, and employ environmentally benign solvents and catalysts.
One potential avenue is the biosynthesis of the compound or its precursors using engineered microorganisms. Furthermore, designing polymers and materials from this compound that are designed for degradation and recycling would contribute to a more circular chemical economy. This "design for disassembly" approach would allow for the recovery and reuse of the monomer or its constituent parts after the material's end of life.
Q & A
Q. What are the common synthetic routes for methyl (2E)-4-aminobut-2-enoate?
Methanol esterification of 4-aminobut-2-enoic acid under acidic catalysis is a typical route. Alternatively, nucleophilic substitution of halogenated precursors (e.g., methyl 4-chlorobut-2-enoate) with ammonia or amines can yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to preserve the E-configuration of the double bond .
Q. How is the E-configuration of the double bond confirmed experimentally?
X-ray crystallography (using programs like SHELXL for refinement ) provides unambiguous confirmation. NMR spectroscopy (¹H and ¹³C) is also critical: the coupling constant (J = 12–16 Hz) between the α and β protons of the double bond in ¹H NMR distinguishes the E-isomer from the Z-form .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments and carbon backbone.
- IR spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry : Confirms molecular weight via [M+H]⁺ peaks .
Q. How should kinetic data from reactions involving this compound be processed?
Raw data should be tabulated in appendices, while processed data (e.g., rate constants, activation energies) are presented in the main text. Statistical analysis (e.g., standard deviation, confidence intervals) and graphical tools (Arrhenius plots) are mandatory to validate reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictory data on solvent-dependent reactivity?
Systematic reviews (following COSMOS-E guidelines ) can identify confounding variables (e.g., solvent polarity, trace moisture). Controlled experiments with deuterated solvents or in situ moisture scavengers (e.g., molecular sieves) isolate solvent effects. Meta-analysis of published kinetic data may reveal trends .
Q. How can hydrogen bonding networks in crystalline forms be analyzed?
Graph set analysis (based on Etter’s formalism ) categorizes hydrogen bond motifs (e.g., chains, rings) in X-ray structures. Tools like ORTEP-3 visualize bonding patterns , while SHELXL refines hydrogen atom positions . Such analyses predict stability and solubility behavior.
Q. What computational methods predict biological activity of derivatives?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the ester) with bioactivity . Validation requires comparison with in vitro assays .
Q. How are enantiomeric purity challenges addressed during synthesis?
Chiral HPLC or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., organocatalysts) or enzymatic resolution (esterases) improves purity. Crystallization in chiral solvents can further enrich the desired enantiomer .
Q. What experimental designs mitigate bias in bioactivity studies?
Double-blind protocols prevent experimenter/participant bias. Random assignment of test groups and controls ensures unbiased sampling. Statistical power analysis determines minimum sample sizes, while ANOVA identifies significant differences between groups .
Q. How do hydrogen-deuterium (HD) exchange studies elucidate solution dynamics?
HD exchange monitored via ¹H NMR tracks proton mobility at the amino group. Rapid exchange indicates solvent accessibility and hydrogen bonding propensity. Temperature-dependent studies quantify activation barriers for proton exchange, informing reactivity in aqueous environments .
Methodological Notes
- Data Validation : Always cross-validate crystallographic data with CIF checkCIF reports to flag anomalies (e.g., unreasonable displacement parameters) .
- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) meticulously. Use IUPAC nomenclature and SI units consistently .
- Ethical Reporting : Disclose conflicts of interest and adhere to peer-review standards to avoid retraction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
